Panipenem - 87726-17-8

Panipenem

Catalog Number: EVT-278751
CAS Number: 87726-17-8
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Panipenem is a carbapenem antibiotic discovered and developed by Sankyo Co., Ltd. []. It exhibits a broad antibacterial spectrum and potent bactericidal activity []. Notably, Panipenem is often administered in conjunction with Betamipron, an agent that mitigates potential nephrotoxicity associated with Panipenem [].

Synthesis Analysis
  • Parent Nucleus Synthesis: Methyl acetoacetate and p-nitrobenzyl alcohol are used as starting materials to construct the core structure of Panipenem. This involves six distinct reactions: ester exchange, diazotization, enolization, substitution, hydrolysis, and ring closure [].

  • Side Chain Synthesis: (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chloroformate ester are used as starting materials. This synthesis proceeds through amidation, sulfonylation, nucleophilic substitution, and saponification reactions [].

  • Condensation: The synthesized parent nucleus and side chain are then joined through a condensation reaction [].

  • Final Steps: Catalytic hydrolysis and imidization reactions are performed on the condensed product to yield Panipenem []. This method is advantageous due to its operational simplicity, mild reaction conditions, environmentally friendly nature, high yield, and cost-effectiveness [].

Molecular Structure Analysis
  • Degradation Kinetics: The degradation of Panipenem in aqueous solutions generally follows pseudo-first-order kinetics, implying that the degradation rate is directly proportional to the concentration of Panipenem [, ].
  • Carboxyl Group Dissociation: The dissociation of the carboxyl group of Panipenem plays a crucial role in its degradation pathway [, ].
Mechanism of Action

Panipenem exerts its antibacterial effect primarily by inhibiting bacterial cell wall synthesis [, ]. As a carbapenem antibiotic, it achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis [, , ]. The binding of Panipenem to PBPs disrupts the formation of the bacterial cell wall, ultimately leading to bacterial cell death [, , ].

Physical and Chemical Properties Analysis
  • Solubility: Panipenem exhibits solubility in aqueous solutions [, ].
  • Radiolytic Stability: Notably, Panipenem displays good stability under gamma irradiation, a common sterilization method. Studies have demonstrated that irradiation at a dose of 25 kGy, the standard dose for sterilization, did not significantly alter the physicochemical properties of Panipenem in solid form []. This finding highlights the feasibility of utilizing radiosterilization to ensure the sterility of Panipenem for research and clinical applications.
Applications
  • In vitro Activity: Research has focused on determining the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of Panipenem against a wide range of clinically relevant bacterial isolates [, , , , , , , , , , , , ]. These studies have demonstrated that Panipenem possesses potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species [, , , , , , , , , , , , ]. This broad-spectrum activity makes it a valuable tool for studying the susceptibility of various bacterial pathogens to carbapenem antibiotics.
Future Directions
  • Understanding Resistance Mechanisms: As with other antibiotics, the emergence of bacterial resistance to Panipenem is a growing concern. Further research is needed to elucidate the specific mechanisms by which bacteria develop resistance to Panipenem []. This includes investigating the role of mutations in penicillin-binding proteins (PBPs), the production of carbapenemases (enzymes that inactivate carbapenems), and alterations in membrane permeability that prevent Panipenem from reaching its target site.
  • Novel Drug Delivery Systems: Exploring alternative drug delivery systems for Panipenem could enhance its efficacy and reduce potential side effects []. This could include developing targeted delivery systems that specifically deliver Panipenem to the site of infection or formulating Panipenem into nanoparticles or liposomes to improve its pharmacokinetic properties.

Betamipron

  • Compound Description: Betamipron (N-benzoyl-beta-alanine) is an organic anion that acts as a renal dehydropeptidase inhibitor. It is often co-administered with panipenem to reduce panipenem's nephrotoxic effects by inhibiting its active transport in the renal cortex []. Betamipron itself has low toxicity, with an LD50 in rats of over 3,000 mg/kg via intravenous administration [].

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic known for its broad-spectrum activity against aerobic and anaerobic Gram-positive and Gram-negative bacteria []. Like panipenem, it is susceptible to renal dehydropeptidase, often leading to nephrotoxic effects [].

Cilastatin

  • Compound Description: Cilastatin is a renal dehydropeptidase inhibitor often co-administered with imipenem to protect it from degradation and enhance its efficacy [, ].

Meropenem

  • Compound Description: Meropenem is another broad-spectrum carbapenem antibiotic [, ]. It exhibits high activity against Haemophilus influenzae, even exceeding that of panipenem [].

SN-38

  • Compound Description: SN-38 (7-ethyl-10-hydroxy-camptothecin) is the active metabolite of irinotecan, a chemotherapy drug used to treat various cancers []. It undergoes glucuronidation by uridine-diphosphate glucuronosyltransferase (UGT) 1A isoforms in the liver [].
  • Relevance: While not structurally related, the research investigated potential drug interactions between panipenem and SN-38, as co-administration is common in cancer patients. The findings indicated that panipenem doesn't significantly alter SN-38's pharmacokinetics [], providing valuable information for clinical practice.

SN-38 Glucuronide (SN-38G)

  • Compound Description: SN-38G is the inactive metabolite of SN-38, formed through glucuronidation [].
  • Relevance: The study investigating the interaction between panipenem and SN-38 also examined SN-38G to assess any impact on SN-38 metabolism. This investigation further strengthens the understanding that panipenem is unlikely to cause clinically significant interactions with irinotecan or its metabolites [].

4-Methylumbelliferone (4MU)

  • Compound Description: 4MU is a compound used as a substrate to assess the activity of hepatic UGT1A isoforms [].
  • Relevance: The study used 4MU alongside SN-38 and estradiol to assess the effect of panipenem pretreatment on different UGT1A isoforms. The observed increase in 4MU glucuronidation rate, while not directly related to panipenem's primary action, contributes to a more comprehensive understanding of panipenem's potential interactions with metabolic pathways [].

Estradiol

  • Compound Description: Estradiol is a steroid hormone and a substrate for specific UGT1A isoforms [].
  • Relevance: Like 4MU, estradiol served as a substrate to assess the impact of panipenem pretreatment on UGT1A isoform activity. The observation that panipenem did not affect estradiol glucuronidation, in contrast to 4MU, highlights the specificity of any potential interaction and the importance of comprehensive metabolic interaction studies [].

Diclofenac

  • Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive enterohepatic recirculation [].
  • Relevance: This study used diclofenac as a comparator compound to investigate the mechanism behind panipenem's effect on valproic acid (VPA) pharmacokinetics. The observation that panipenem reduced the secondary increase in plasma diclofenac concentration, attributed to suppressed enterohepatic recirculation, provided supporting evidence for a similar mechanism affecting VPA [].

Valproic Acid (VPA)

  • Compound Description: Valproic acid is an anticonvulsant drug used to treat epilepsy [].
  • Relevance: The study aimed to elucidate the mechanism behind the observed decrease in VPA plasma concentrations in epileptic patients treated with panipenem []. Although not structurally related to panipenem, understanding this interaction is crucial for safe and effective co-administration in clinical settings.

1β-Methyl-panipenem

  • Compound Description: This compound is a structural analog of panipenem, featuring a methyl group at the 1β position of the carbapenem nucleus [].
  • Relevance: The study highlighted the influence of the 1β-methyl group on the anti-Haemophilus influenzae activity of carbapenems. The 1β-methyl-panipenem exhibited significantly higher activity compared to panipenem, indicating this structural modification's importance for enhanced activity against this specific pathogen [].

Desmethyl-meropenem

  • Compound Description: Desmethyl-meropenem is a structural analog of meropenem, lacking the methyl group at the 1β position [].
  • Relevance: This compound served as a comparison point to demonstrate the significant impact of the 1β-methyl group on anti-Haemophilus influenzae activity. Desmethyl-meropenem exhibited lower activity compared to meropenem, reinforcing the findings observed with panipenem and 1β-methyl-panipenem [].

N-acetyl thienamycin

  • Compound Description: N-acetyl thienamycin is a carbapenem antibiotic with a neutral C-2 side chain [].
  • Relevance: This compound was included in the study to investigate the influence of C-2 side chain basicity on anti-Haemophilus influenzae activity. It demonstrated higher activity compared to carbapenems with strong basic C-2 side chains, indicating that reducing the side chain's basicity can be beneficial for activity against this pathogen [].

Properties

CAS Number

87726-17-8

Product Name

Panipenem

IUPAC Name

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1

InChI Key

TYMABNNERDVXID-DLYFRVTGSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O

Solubility

Soluble in DMSO

Synonyms

6-(1-hydroxyethyl)-2-(1--acetimidoylpyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylic acid
carbapenem RS 533
carbapenem RS-533
CS 533
CS-533
panipenem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.